Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate
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Overview
Description
Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone moiety and an ethyl ester group. It is often studied for its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with ethyl 4-aminobutanoate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-carboxylate: This compound shares a similar structural motif but includes a benzothiopyran ring instead of a phthalazinone ring.
Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate: This compound has a benzo[b][1,4]oxazin ring, making it structurally similar but with different chemical properties.
Uniqueness
Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactivity and the possibility of interacting with various biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
ethyl 4-oxo-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-22-14(20)8-7-13(19)16-9-12-10-5-3-4-6-11(10)15(21)18-17-12/h3-6H,2,7-9H2,1H3,(H,16,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADNJPCNJSZFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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